Violanthin (CAS 40581-17-7) is a structurally stable flavone di-C-glycoside, chemically defined as 6-C-glucosyl-8-C-rhamnosylapigenin. Unlike common O-glycosylated flavonoids, violanthin features carbon-carbon (C-C) linkages between the apigenin core and its sugar moieties, conferring quantifiable resistance to enzymatic hydrolysis and thermal degradation [1]. In industrial and research procurement, violanthin is primarily sourced as a high-purity analytical reference standard for the authentication of premium botanical materials, such as Dendrobium officinale, and as a stable baseline compound for pharmacokinetic and target-binding assays. Its established quantitative benchmarks in acetylcholinesterase (AChE) and sorbitol dehydrogenase inhibition make it a critical reference material for neuropharmacological and metabolic research [2].
Substituting violanthin with generic O-glycosylated flavonoids (e.g., rutin or isoquercitrin) fundamentally compromises assay integrity due to the inherent instability of the C-O glycosidic bond, which readily cleaves under mild acidic conditions or during in vitro digestion, artificially altering the pharmacokinetic profile [1]. Furthermore, in quality control applications, substituting violanthin with broader flavonoid markers fails to distinguish high-value Dendrobium officinale from common adulterants like Dendrobium devonianum. Violanthin is an exclusively specific chemical marker absent in these adulterants, meaning generic in-class substitutes cannot provide the necessary legal or commercial authentication [2]. Finally, utilizing crude extracts instead of high-purity violanthin introduces co-eluting isomers like isoviolanthin, which require precise chromatographic separation (e.g., UPLC-MS/MS or HPTLC) to resolve, making the exact analytical standard indispensable for accurate quantification [2].
In the quality control of Traditional Chinese Medicine, distinguishing premium Dendrobium officinale from its lower-cost adulterant Dendrobium devonianum is a critical procurement challenge. HPTLC and UPLC-MS/MS analyses demonstrate that violanthin is a species-specific marker. It is prominently detected in D. officinale but completely absent in D. devonianum [1].
| Evidence Dimension | Species-specific marker presence |
| Target Compound Data | Violanthin present (detectable via HPTLC at Rf 0.35) |
| Comparator Or Baseline | Dendrobium devonianum (adulterant baseline: 0% violanthin) |
| Quantified Difference | Absolute presence vs. absence |
| Conditions | HPTLC (ethyl acetate/butanone/formic acid/water) and UPLC-MS/MS |
Procuring violanthin as an analytical standard is the only definitive way to chemically authenticate D. officinale raw materials and prevent supply chain fraud.
When selecting flavonoid glycosides for metabolic or formulation studies, the bond type dictates stability. Violanthin, a di-C-glycoside, maintains its structural integrity during in vitro gastric and intestinal digestion models. In contrast, standard O-glycosides (such as isoquercitrin) undergo significant glycosidic bond cleavage, degrading into unstable aglycones [1].
| Evidence Dimension | Digestive/Hydrolytic Stability |
| Target Compound Data | C-C bond remains intact during intestinal phase |
| Comparator Or Baseline | O-glycosides (e.g., isoquercitrin: bond broken in gastric/intestinal stages) |
| Quantified Difference | Intact survival vs. extensive aglycone cleavage |
| Conditions | In vitro digestion models (gastric and intestinal phases) |
Buyers requiring stable reference materials for oral bioavailability and metabolic tracking must prioritize C-glycosides like violanthin over easily degraded O-glycosides.
Pharmacokinetic profiling of violanthin in murine models via UPLC-MS/MS reveals quantified systemic absorption, a direct result of its C-glycoside stability. Following an oral administration of 30 mg/kg, violanthin achieves a Cmax of 379.0 ng/mL and an absolute bioavailability of 24.3% [1].
| Evidence Dimension | Absolute Bioavailability |
| Target Compound Data | 24.3% absolute bioavailability; Cmax 379.0 ng/mL |
| Comparator Or Baseline | Typical complex flavonoid O-glycosides (often <5% bioavailability) |
| Quantified Difference | Highly quantifiable systemic absorption |
| Conditions | Mice, 30 mg/kg p.o. vs 4 mg/kg i.v., UPLC-MS/MS quantification |
Provides a validated, systemically absorbed reference standard for researchers designing in vivo efficacy and ADMET models.
Violanthin demonstrates quantifiable inhibition of enzymes implicated in diabetic complications and neurodegeneration. In vitro assays establish an IC50 of 1.47 μM against sorbitol dehydrogenase and 79.80 μM against acetylcholinesterase (AChE), providing a precise benchmark against standard natural inhibitors [1].
| Evidence Dimension | Enzymatic IC50 |
| Target Compound Data | Sorbitol Dehydrogenase IC50 = 1.47 μM; AChE IC50 = 79.80 μM |
| Comparator Or Baseline | Standard AChE baseline (Galantamine IC50 ~0.5-5 μM) |
| Quantified Difference | 1.47 μM (highly potent) for SDH; 79.80 μM (moderate/benchmark) for AChE |
| Conditions | In vitro enzymatic inhibition assays |
Allows procurement teams to source a dual-action natural inhibitor for specialized in vitro screening panels targeting metabolic and cognitive pathways.
Because violanthin is exclusively present in Dendrobium officinale and absent in common adulterants like D. devonianum, it is where this compound is the right choice as a targeted analytical reference standard for HPTLC and UPLC-MS/MS authentication workflows in the TCM and dietary supplement industries [1].
Due to its stable C-C glycosidic bonds, violanthin resists gastrointestinal degradation far better than O-glycosides. It is the right choice for researchers requiring a stable, bioavailable (24.3%) flavonoid standard for in vivo plasma quantification and metabolic tracking [2].
With a highly potent IC50 of 1.47 μM against sorbitol dehydrogenase, violanthin serves as a critical natural compound standard for laboratories developing inhibitors targeting the polyol pathway and diabetic complications [3].
Violanthin provides a quantifiable baseline (IC50 = 79.80 μM) for acetylcholinesterase (AChE) inhibition, making it a valuable reference material for comparative studies evaluating the anti-neurodegenerative potential of complex plant extracts [4].